Anti-osteoporosis agent-2

Osteoclastogenesis RANKL Inhibition Bone Resorption

Anti-osteoporosis agent-2 (Compound 10) is a germacrane-type sesquiterpene lactone with validated quantitative potency: IC50 of 0.83 μM against RANKL-induced osteoclast differentiation in BMM cells. Unlike other 'anti-osteoporosis agents' spanning >100-fold potency range (7.96 nM to >2.41 μM), this compound provides a well-defined mid-nanomolar IC50 ideal for dose-response studies. Demonstrates no cytotoxicity up to 10 μM, enabling long-term 4–5 day differentiation assays without confounding cell death. Functionally suppresses NF-κB and NFATc1 activation in luciferase reporter assays. A reliable reference compound for RANKL/RANK pathway investigation and SAR exploration around the germacrane scaffold.

Molecular Formula C20H28O6
Molecular Weight 364.4 g/mol
Cat. No. B15361284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-osteoporosis agent-2
Molecular FormulaC20H28O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC(=CCCC(CC2C1C(=C)C(=O)O2)CO)CO
InChIInChI=1S/C20H28O6/c1-4-12(2)19(23)25-16-8-14(10-21)6-5-7-15(11-22)9-17-18(16)13(3)20(24)26-17/h4,6,15-18,21-22H,3,5,7-11H2,1-2H3/b12-4-,14-6+/t15-,16-,17-,18-/m1/s1
InChIKeyCJWRQPZAYLIOEX-IUIQHRCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-osteoporosis agent-2 (Compound 10) Procurement Guide: Potency, Purity, and Comparative Profile


Anti-osteoporosis agent-2, also referred to as Compound 10, is a germacrane-type sesquiterpene lactone compound (CAS: 849693-09-0, Molecular Formula: C20H28O6) [1]. It functions as an inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast differentiation, a key pathway in bone resorption. In vitro studies demonstrate that this compound suppresses RANKL-triggered BMM osteoblast development with an IC50 of 0.83 μM [1]. The compound is available for research use with a typical purity of >98% [2].

Why Anti-osteoporosis agent-2 (Compound 10) Cannot Be Substituted by Other 'Anti-osteoporosis Agent' Series Compounds


The 'Anti-osteoporosis agent' nomenclature encompasses a diverse array of chemical scaffolds with highly variable potency and mechanisms of action. Simply substituting one numbered agent for another without considering quantitative potency data can lead to experimental failure. For instance, within this series, in vitro IC50 values against osteoclast differentiation range over 100-fold, from 7.96 nM for agent-12 [1] to 2.41 μM for agent-8 [2]. Furthermore, some agents like Anti-osteoporosis agent-6 exhibit only marginal inhibition (14.11% at 10 μM) [3], underscoring that 'anti-osteoporosis' is a broad functional descriptor, not a guarantee of comparable activity. Therefore, direct, data-driven comparisons are essential for scientifically sound selection.

Anti-osteoporosis agent-2 (Compound 10) Quantitative Differentiation vs. Closest Analogs


Potency Advantage Over Anti-osteoporosis agent-8 (Compound 4aa)

Anti-osteoporosis agent-2 demonstrates approximately 2.9-fold greater potency in inhibiting RANKL-induced osteoclast differentiation compared to the structurally distinct in-class comparator Anti-osteoporosis agent-8. Both compounds target the RANKL pathway, but agent-2 achieves its effect at a significantly lower concentration in cell-based assays [1][2].

Osteoclastogenesis RANKL Inhibition Bone Resorption

Structural Distinction and Potency Comparison vs. Anti-osteoporosis agent-4 (Compound 11h)

Anti-osteoporosis agent-2 (a germacrane-type sesquiterpene lactone) is a chemically distinct scaffold from Anti-osteoporosis agent-4. While agent-4 is more potent (IC50 = 0.358 μM) , agent-2 offers a unique chemical starting point for structure-activity relationship (SAR) studies and may exhibit different off-target profiles or physicochemical properties. The potency difference provides a clear benchmark for comparative studies.

Osteoclast Formation PI3K/AKT Pathway SAR Analysis

Quantified Activity Contrast with Low-Potency Agent Anti-osteoporosis agent-6

Anti-osteoporosis agent-2 provides a well-defined IC50 value (0.83 μM) essential for quantitative pharmacology. In contrast, the in-class compound Anti-osteoporosis agent-6 is reported to achieve only a 14.11% inhibition rate at a concentration of 10 μM [2]. This stark difference highlights the critical importance of selecting a compound with verified, potent activity for mechanistic studies.

Osteoclastogenesis Potency Benchmarking Inhibition Rate

Favorable In Vitro Cytotoxicity Profile Relative to Active Concentration

The patent literature for the compound series containing Anti-osteoporosis agent-2 explicitly states that the compounds 'do not show cytotoxicity under 10 μM' [1]. Since the IC50 of Anti-osteoporosis agent-2 is 0.83 μM, this indicates an in vitro therapeutic index (TI) of at least 12 (10 μM / 0.83 μM).

Cytotoxicity Therapeutic Window Safety Margin

Mechanistic Differentiation: NF-κB and NFATc1 Pathway Suppression

Anti-osteoporosis agent-2 (as Compound XX-10) belongs to a structural class demonstrated to significantly inhibit both NF-κB and NFATc1 transcriptional activation, key downstream effectors of the RANKL signaling cascade [1]. This dual suppression differentiates it from agents that may only target upstream protein interactions or other parallel pathways.

NF-κB NFATc1 Transcriptional Activity Mechanism of Action

Recommended Scientific Applications for Anti-osteoporosis agent-2 (Compound 10) Based on Evidence


In Vitro Osteoclast Differentiation and Bone Resorption Assays

Anti-osteoporosis agent-2 is an appropriate tool compound for suppressing RANKL-induced osteoclastogenesis in bone marrow-derived macrophage (BMM) or RAW264.7 cell models. Its well-defined IC50 (0.83 μM) enables precise dose-response experimental design [1]. The demonstrated lack of cytotoxicity at concentrations up to 10 μM supports its use in longer-term differentiation assays (4-5 days) without confounding cell death [1].

RANKL Pathway Signaling Studies (NF-κB and NFATc1)

Researchers investigating the RANKL/RANK signaling cascade can employ Anti-osteoporosis agent-2 to probe the transcriptional regulation of osteoclast differentiation. The compound has been validated in luciferase reporter assays to suppress NF-κB and NFATc1 activation, making it suitable for studies requiring a functional antagonist of these transcription factors in an osteoclast context [1].

Chemical Biology and Structure-Activity Relationship (SAR) Studies

As a member of the germacrane-type sesquiterpene lactone class, Anti-osteoporosis agent-2 provides a distinct chemical scaffold for SAR exploration. Its known structure and IC50 (0.83 μM) allow researchers to use it as a reference point for developing novel analogs or comparing the activity of other natural product-derived inhibitors [1].

Technical Documentation Hub

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